4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is an organic compound characterized by a pyridine ring with three distinct substituents: a bromine atom, a hydroxyl group, and a trifluoromethoxy group. Its chemical formula is C7H4BrF3NO, and it is recognized for its potential applications in various fields, including medicinal chemistry and agrochemicals. The compound is classified as a halogenated pyridine derivative, which often exhibits unique chemical properties due to the presence of both halogen and functional groups.
The synthesis of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Commonly used solvents include polar aprotic solvents like dimethylformamide or acetone, which facilitate the nucleophilic attack on the pyridine ring. The reaction temperature is typically maintained between 70°C to 110°C to promote effective substitution.
The molecular structure of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol features:
C1=NC(=C(C(=C1Br)O)C(F)(F)F)F
.4-Bromo-6-(trifluoromethoxy)pyridin-2-ol can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, using lithium aluminum hydride can effectively reduce halogenated groups, while potassium permanganate serves as a robust oxidizing agent for hydroxyl functionalities.
The mechanism of action for 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol varies depending on its application:
Relevant data include its reactivity towards nucleophiles and susceptibility to oxidation or reduction under specific conditions.
4-Bromo-6-(trifluoromethoxy)pyridin-2-ol has several scientific applications:
This compound exemplifies how modifications in molecular structure can lead to diverse applications across chemistry and biology, making it a significant subject of study in synthetic organic chemistry.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7